
2-Phenyl-4,5,6,7-tetrahydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-4,5,6,7-tetrahydro-1H-indene is a chemical compound with the molecular formula C15H16. It is a derivative of indene, characterized by the presence of a phenyl group attached to the second carbon of the indene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1H-indene typically involves the addition of lithium acetylide, prepared in situ from phenylacetylene and butyl lithium, to cyclohexanone. This reaction yields a tertiary alcohol, which is then dehydrated using a system of phosphorus oxychloride and pyridine to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-4,5,6,7-tetrahydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-4,5,6,7-tetrahydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydro-1H-indene involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity is believed to be due to the inhibition of certain enzymes and signaling pathways involved in cell proliferation. the exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-4,5,6,7-tetrahydro-1H-indole: Similar in structure but contains a nitrogen atom in the ring.
4,5,6,7-Tetrahydroindene: Lacks the phenyl group attached to the second carbon.
1,2,3,5,6,7-Hexahydro-1H-inden-4-one: Contains additional hydrogen atoms and a ketone group.
Uniqueness
2-Phenyl-4,5,6,7-tetrahydro-1H-indene is unique due to its specific structure, which includes a phenyl group attached to the indene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
156722-77-9 |
|---|---|
Molekularformel |
C15H16 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
2-phenyl-4,5,6,7-tetrahydro-1H-indene |
InChI |
InChI=1S/C15H16/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-15/h1-3,6-7,10H,4-5,8-9,11H2 |
InChI-Schlüssel |
FSHYOETVGZNUQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)CC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


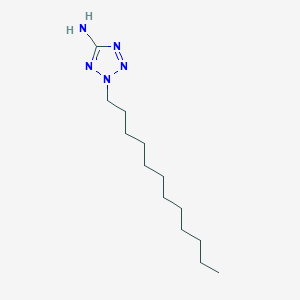
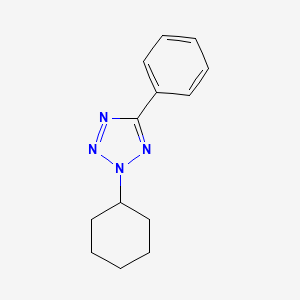
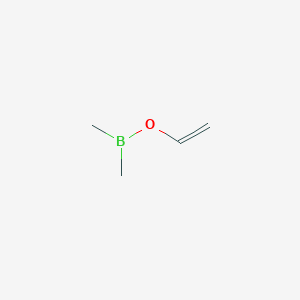
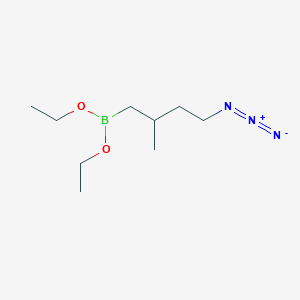
![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
![Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14282050.png)
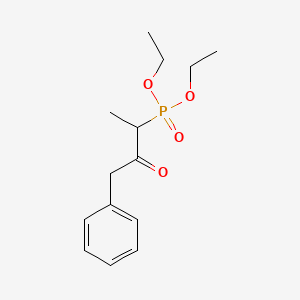
![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/no-structure.png)
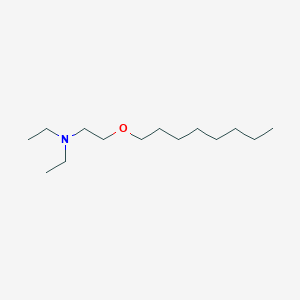
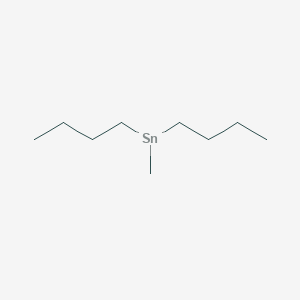

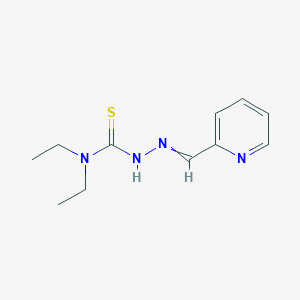
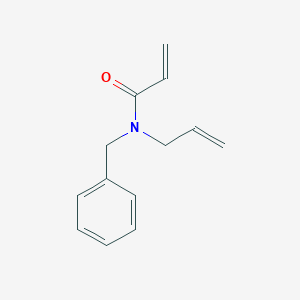
![Silane, trimethyl[(trifluoromethyl)thio]-](/img/structure/B14282103.png)
